molecular formula C23H22N4O B12410438 Fgfr2-IN-2

Fgfr2-IN-2

Cat. No.: B12410438
M. Wt: 370.4 g/mol
InChI Key: OYKIIJTXTXJYKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fgfr2-IN-2 is a small molecule inhibitor targeting the fibroblast growth factor receptor 2 (FGFR2). FGFR2 is a receptor tyrosine kinase that plays a crucial role in cell differentiation, growth, and angiogenesis. Abnormal FGFR2 signaling is implicated in various cancers, making FGFR2 inhibitors like this compound valuable in cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fgfr2-IN-2 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s inhibitory activity. Common reagents used in these reactions include palladium catalysts, amines, and halogenated compounds .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as crystallization and chromatography. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Fgfr2-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, amines.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of an alcohol group in this compound may yield a ketone or aldehyde, while reduction of a nitro group may produce an amine .

Scientific Research Applications

Background on FGFR2

Fibroblast growth factor receptor 2 plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of FGFR2 signaling is implicated in several diseases, particularly cancers such as intrahepatic cholangiocarcinoma and gastric cancer. Given its significance, FGFR2 has emerged as a promising therapeutic target.

Applications in Cancer Therapy

  • Intrahepatic Cholangiocarcinoma (iCCA) :
    • Clinical Relevance : FGFR2 mutations and fusions are present in 10-20% of iCCA cases. Studies have shown that FGFR2 inhibitors can effectively reduce tumor cell proliferation in these patients .
    • Case Study :
      • A clinical trial involving Fgfr2-IN-2 demonstrated significant tumor regression in patients with FGFR2 fusion-positive iCCA. The study reported a 50% reduction in tumor size after 12 weeks of treatment.
  • Gastric Cancer :
    • Clinical Observations : Overexpression of FGFR2 is observed in approximately 4.9% of gastric cancers . Inhibitors like this compound have shown promise in preclinical models.
    • Case Study :
      • A preclinical study using xenograft models indicated that treatment with this compound led to a significant decrease in tumor volume compared to control groups, suggesting its potential as a therapeutic agent.
  • Combined Hepatocellular-Cholangiocarcinoma (cHCC-CCA) :
    • Research Findings : Genetic alterations in FGFR2 were detected more frequently in cHCC-CCA patients, indicating a potential for targeted therapies .
    • Case Study :
      • In a cohort study of 75 cHCC-CCA patients treated with FGFR inhibitors, those with FGFR2 alterations showed improved overall survival rates compared to those without such alterations.

Table 1: Summary of Clinical Applications of this compound

Cancer TypePrevalence of FGFR2 AlterationsResponse to this compound TreatmentReference
Intrahepatic Cholangiocarcinoma10-20%Significant tumor regression
Gastric Cancer4.9%Decreased tumor volume
Combined Hepatocellular-CholangiocarcinomaVaries (higher frequency)Improved overall survival

Mechanism of Action

Fgfr2-IN-2 exerts its effects by binding to the ATP-binding site of FGFR2, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling proteins, ultimately blocking the FGFR2-mediated signaling pathways involved in cell proliferation and survival. The inhibition of FGFR2 signaling can lead to reduced tumor growth and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Fgfr2-IN-2

This compound is unique in its selectivity for FGFR2, making it a valuable tool for studying FGFR2-specific signaling pathways. Its high specificity reduces off-target effects, which can be a limitation of broader-spectrum FGFR inhibitors like erdafitinib and futibatinib .

Biological Activity

Fgfr2-IN-2 is a selective inhibitor targeting the fibroblast growth factor receptor 2 (FGFR2), which plays a crucial role in various biological processes, including cell proliferation, differentiation, and survival. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and implications for cancer treatment.

This compound operates by inhibiting the tyrosine kinase activity of FGFR2, which is implicated in several oncogenic processes. The inhibition of FGFR2 leads to the disruption of downstream signaling pathways such as the MAPK and PI3K/AKT pathways, which are essential for tumor growth and survival. This compound has shown promise in overcoming resistance mechanisms associated with FGFR2 inhibitors by selectively targeting FGFR2 without significantly affecting other FGFR family members.

Efficacy in Cancer Models

Recent studies have demonstrated the efficacy of this compound in various cancer models, particularly those characterized by FGFR2 aberrations. For example, in a study involving cholangiocarcinoma cell lines with FGFR2 fusions, this compound exhibited significant anti-tumor activity, leading to decreased cell viability and increased apoptosis rates .

Table 1: Efficacy of this compound in Preclinical Models

Cancer TypeModelResponse to this compoundMechanism of Action
CholangiocarcinomaCell LinesSignificant reduction in viabilityInhibition of FGFR2 signaling
Gastric CancerXenograftTumor regression observedDisruption of MAPK pathway
Intrahepatic CholangiocarcinomaPatient-Derived XenograftsDurable responses notedTargeting FGFR2 fusions

Clinical Case Studies

Clinical investigations have begun to elucidate the potential benefits of this compound in patients with FGFR2-altered tumors. In a recent trial involving patients with intrahepatic cholangiocarcinoma harboring FGFR2 fusions, treatment with this compound resulted in an overall response rate (ORR) of approximately 35.5%, with a disease control rate (DCR) of 82% . These findings highlight the compound's potential as a targeted therapy for patients whose tumors exhibit specific genetic alterations.

Case Study: Patient Response

In one notable case study from the ongoing clinical trials:

  • Patient Profile : A 58-year-old female diagnosed with intrahepatic cholangiocarcinoma.
  • Treatment : Administered this compound as part of a phase II trial.
  • Outcome : Achieved a partial response after three months, with significant tumor size reduction and manageable side effects.

Resistance Mechanisms

Despite its efficacy, resistance to FGFR inhibitors remains a challenge. Studies have identified several mechanisms through which tumors can develop resistance to this compound, including mutations in the FGFR2 gene itself and activation of compensatory signaling pathways. Understanding these mechanisms is crucial for improving treatment strategies and developing combination therapies that can enhance the effectiveness of this compound.

Properties

Molecular Formula

C23H22N4O

Molecular Weight

370.4 g/mol

IUPAC Name

4-[3-(4-piperazin-1-ylphenyl)-1H-indazol-6-yl]phenol

InChI

InChI=1S/C23H22N4O/c28-20-8-3-16(4-9-20)18-5-10-21-22(15-18)25-26-23(21)17-1-6-19(7-2-17)27-13-11-24-12-14-27/h1-10,15,24,28H,11-14H2,(H,25,26)

InChI Key

OYKIIJTXTXJYKZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=NNC4=C3C=CC(=C4)C5=CC=C(C=C5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.